(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone
Description
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone is a substituted methanone featuring a phenyl group and a 4,5-dimethoxy-2-nitrophenyl moiety linked via a ketone bridge. The nitro group at the 2-position and methoxy groups at the 4- and 5-positions on the aromatic ring contribute to its electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGOBXJJWDHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone typically involves the nitration of a dimethoxybenzene derivative followed by a Friedel-Crafts acylation reaction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: (4,5-Dimethoxy-2-aminophenyl)(phenyl)methanone.
Substitution: (4,5-Dihydroxy-2-nitrophenyl)(phenyl)methanone.
Oxidation: (4,5-Dimethoxy-2-nitrobenzoquinone).
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of photolabile protecting groups for the synthesis of nucleotides and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The following table compares key structural and functional differences between (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone and related compounds:
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound enhances electrophilicity at the ketone bridge, facilitating nucleophilic attack. In contrast, amino or hydroxyl substituents (e.g., in CAS 71642-35-8 or 418759-58-7) increase electron density, altering reactivity .
- Solubility: Methoxy groups improve solubility in organic solvents, while hydroxyl or amino groups enhance water compatibility .
Biological Activity
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone, a compound with the CAS number 255896-36-7, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl moiety substituted with two methoxy groups and a phenyl group. This structure is significant as it influences the compound's interaction with biological targets.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H15N2O4 |
| Molecular Weight | 299.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways.
Target Enzymes
- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDKs, which play crucial roles in cell cycle regulation.
- Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways essential for cell proliferation and survival.
Biochemical Pathways Affected
- Apoptosis Pathway : Induces programmed cell death in cancer cells.
- Cell Cycle Regulation : Arrests the cell cycle at specific checkpoints, preventing uncontrolled proliferation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT29 (Colon) | 8 |
- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and the release of cytochrome c from mitochondria.
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial activity:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 20 to 40 µg/mL, indicating moderate antibacterial activity.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.
-
Antimicrobial Activity Assessment :
- A study assessed the antimicrobial efficacy against common pathogens. Results showed that the compound inhibited bacterial growth effectively compared to standard antibiotics.
Q & A
Q. What are the optimal synthetic routes for (4,5-dimethoxy-2-nitrophenyl)(phenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:
- Temperature : Reactions at 0–5°C minimize side reactions like over-nitration or demethylation .
- Solvent : Anhydrous dichloromethane or nitrobenzene enhances electrophilic acylation efficiency .
- Workup : Sequential quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Table: Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | 65–75 | 92–98 | |
| Ullmann coupling | 50–60 | 85–90 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy groups (δ 3.85–3.90 ppm), aromatic protons (δ 6.8–8.2 ppm), and nitro group deshielding effects .
- IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂) and ~1680 cm⁻¹ (C=O) confirm functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm validate purity .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 330.1) confirms molecular weight .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol is moderate (20 mg/mL at 25°C) .
- Stability : Degrades under UV light (t½ = 48 hrs in solution) due to nitro group photolysis. Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?
- Methodological Answer :
- NMR Anomalies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate residual proton interference. Variable-temperature NMR (VT-NMR) can clarify dynamic effects like rotameric equilibria .
- IR Discrepancies : Compare with computational spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks. For example, unexpected C=O shifts may indicate hydrogen bonding with residual solvents .
- Cross-Validation : Correlate with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
Q. What strategies are effective for optimizing multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect methoxy functionalities during subsequent reactions (e.g., Suzuki couplings) .
- Catalysis : Transition-metal catalysts (Pd/C, CuI) enhance coupling efficiency in aryl-aryl bond formation .
- Scale-Up : Continuous-flow reactors reduce reaction times (from 24 hrs to 2–4 hrs) and improve reproducibility .
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., nitro group as an electron-withdrawing moiety) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (30–40%), guiding biological testing .
Q. What experimental designs are suitable for evaluating the biological activity of this compound (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (ciprofloxacin) and solvent blanks .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) to assess apoptosis induction .
Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Use solvent pairs (e.g., ethanol/water) for slow evaporation. Additives like ethyl acetate reduce nucleation rates .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hrs promotes single-crystal growth .
- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) resolves electron density maps for nitro and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
